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Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant found in various
food sources, with particularly high concentrations in mushrooms, as well as in certain
fermented foods and beverages. Its unique stability and protective cellular mechanisms have
led to increasing interest in its role as a dietary micronutrient for healthy aging. Accurate
guantification of ergothioneine in complex food and beverage matrices is crucial for nutritional
assessment, quality control, and clinical research. The use of a stable isotope-labeled internal
standard, such as Ergothioneine-d9, is the gold standard for achieving the highest accuracy
and precision in mass spectrometry-based quantification. This application note provides
detailed protocols for the analysis of ergothioneine in food and beverage samples using Ultra-
Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with
Ergothioneine-d9 as an internal standard.

Principle

The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known
amount of Ergothioneine-d9 is added to the sample at the beginning of the extraction
procedure. Ergothioneine-d9 is chemically identical to the endogenous ergothioneine, and
thus co-elutes chromatographically and exhibits the same ionization efficiency in the mass
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spectrometer. However, due to the mass difference, it is detected at a different mass-to-charge
ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal
standard, accurate quantification can be achieved, as any variations during sample preparation
and analysis will affect both the analyte and the internal standard equally.

Experimental Protocols
1. Sample Preparation

The following are generalized protocols for solid and liquid food matrices. Optimization may be
required for specific sample types.

1.1. Solid Food Samples (e.g., Mushrooms, Grains, Fermented Foods)

e Homogenization: Freeze-dry the sample to determine the dry weight and grind it into a fine
powder.

e Extraction:

[¢]

Weigh 100 mg of the homogenized sample into a centrifuge tube.

[¢]

Add 1 mL of extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).

o

Add a known amount of Ergothioneine-d9 internal standard solution.

Vortex for 1 minute.

o

[¢]

Sonicate for 30 minutes in a cold water bath.

[¢]

Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Filtration: Filter the supernatant through a 0.22 pum syringe filter into an autosampler vial for
UPLC-MS/MS analysis.

1.2. Liquid Samples (e.g., Beverages - Tea, Coffee, Beer, Wine)

e Degassing (for carbonated beverages): Sonicate the sample for 15 minutes to remove
dissolved gases.
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o Extraction:

o

Take 1 mL of the liquid sample and place it in a centrifuge tube.

[¢]

Add a known amount of Ergothioneine-d9 internal standard solution.

[¢]

Add 1 mL of acetonitrile to precipitate proteins and other macromolecules.

[e]

Vortex for 1 minute.

o

Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Filtration: Filter the supernatant through a 0.22 um syringe filter into an autosampler vial for
UPLC-MS/MS analysis. For complex matrices like red wine, a solid-phase extraction (SPE)
clean-up step may be necessary.

2. UPLC-MS/MS Analysis

The following are typical instrument parameters. These should be optimized for the specific
instrument being used.

UPLC System: Waters ACQUITY UPLC or equivalent

e Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters
ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 um

e Mobile Phase A: 0.1% Formic acid in Water

¢ Mobile Phase B: 0.1% Formic acid in Acetonitrile

e Gradient:

[¢]

0-1 min: 95% B

1-5 min: 95% to 50% B

[¢]

5-6 min: 50% B

[e]

6-6.1 min: 50% to 95% B

o
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o 6.1-8 min: 95% B

e Flow Rate: 0.4 mL/min

e Column Temperature: 40°C

e Injection Volume: 5 pL

o Mass Spectrometer: Triple quadrupole mass spectrometer
« lonization Mode: Positive Electrospray lonization (ESI+)

e Multiple Reaction Monitoring (MRM) Transitions:

o The selection of precursor and product ions should be optimized for the specific
instrument. The following are commonly used transitions:

Precursor Productlon Dwell Time Cone Collision
Compound

lon (m/z) (m/z) (s) Voltage (V) Energy (eV)
Ergothioneine  230.1 127.1 0.1 30 15
230.1 184.1 0.1 30 12
Ergothioneine

239.1 136.1 0.1 30 15
-d9
239.1 193.1 0.1 30 12

3. Calibration and Quantification

Prepare a series of calibration standards by spiking a blank matrix (a food or beverage sample
with no detectable ergothioneine) with known concentrations of ergothioneine and a fixed
concentration of Ergothioneine-d9. Plot the ratio of the peak area of ergothioneine to the peak
area of Ergothioneine-d9 against the concentration of ergothioneine to generate a calibration
curve. The concentration of ergothioneine in the samples is then calculated using the
regression equation from the calibration curve.
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Data Presentation

Table 1: Method Validation Parameters for Ergothioneine Quantification using Ergothioneine-
do

Beverage Matrix

Parameter Food Matrix (Mushrooms) .
(Simulated)
Linearity Range 1- 1000 ng/mL 1-500 ng/mL
Correlation Coefficient (r2) >0.998 >0.997
Limit of Detection (LOD) 0.5 ng/mL 0.8 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL 2.5 ng/mL
Recovery (%) 95 - 105% 92 - 108%
Precision (RSD%) <5% <7%

Table 2: Ergothioneine Content in Various Food and Beverage Samples Determined by LC-
MS/MS with Ergothioneine-d9

Ergothioneine
Sample . Reference
Concentration

Shiitake Mushrooms (dried) 1.5-4.0 mg/g [1]
Oyster Mushrooms (dried) 0.5-2.0 mg/g [1]
Fermented Soybean (Tempeh)  ~0.1 mg/g [2]
Black Tea (brewed) 5-20 ug/L [3]
Red Wine 10 - 50 pg/L [3]
Beer 5 - 30 pg/L [3]

Mandatory Visualizations
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Caption: Experimental workflow for the quantification of ergothioneine.
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Caption: Ergothioneine biosynthesis pathways in fungi and bacteria.
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Caption: Ergothioneine's antioxidant and cellular protection mechanisms.

Conclusion
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The use of Ergothioneine-d9 as an internal standard in UPLC-MS/MS analysis provides a
robust, accurate, and precise method for the quantification of ergothioneine in a variety of food
and beverage matrices. The detailed protocols and method parameters provided in this
application note serve as a comprehensive guide for researchers and scientists. The high
sensitivity and specificity of this method make it an invaluable tool for advancing our
understanding of the role of dietary ergothioneine in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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